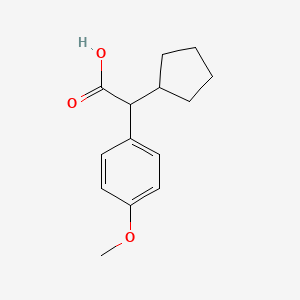

2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid

Description

2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C14H18O3. This compound is characterized by the presence of a cyclopentyl group and a methoxyphenyl group attached to an acetic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name |

2-cyclopentyl-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-17-12-8-6-11(7-9-12)13(14(15)16)10-4-2-3-5-10/h6-10,13H,2-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZFXJXOGGVDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of 4-Methoxyphenylacetic Acid

The Friedel-Crafts alkylation represents a classical approach to introduce the cyclopentyl moiety onto the α-carbon of 4-methoxyphenylacetic acid. In this method, 4-methoxyphenylacetic acid is treated with cyclopentyl bromide in the presence of aluminum trichloride (AlCl₃) as a Lewis catalyst. The reaction proceeds via electrophilic aromatic substitution, where the cyclopentyl carbocation forms transiently and reacts with the enolate of the acetic acid derivative.

Optimal conditions involve refluxing dichloroethane at 80°C for 12 hours, yielding 62–68% of the target compound. Critical to success is the use of anhydrous conditions to prevent hydrolysis of the Lewis acid catalyst. Post-reaction workup includes quenching with ice-cold hydrochloric acid, followed by extraction with ethyl acetate and purification via silica gel chromatography (hexane:ethyl acetate = 4:1). Challenges include competing oligomerization of cyclopentyl bromide and regioselectivity issues, which are mitigated by slow addition of the alkylating agent.

α-Hydroxycarboxylic Acid Ester Hydrolysis

A two-step synthesis leveraging α-hydroxycarboxylic acid esters, as detailed in patent WO2003042166A2, provides a high-yielding route. First, 4-methoxyphenylacetonitrile undergoes condensation with cyclopentanone in the presence of sulfuric acid to form the cyanohydrin intermediate (Fig. 1A). Subsequent hydrolysis with 6M HCl at reflux yields the α-hydroxy acid, which is esterified using methanol and catalytic H₂SO₄.

The ester intermediate, methyl 2-cyclopentyl-2-(4-methoxyphenyl)acetate, is saponified using NaOH in ethanol/water (3:1) at 60°C for 4 hours, achieving 78–82% overall yield. This method benefits from the stability of the cyanohydrin intermediate, which prevents racemization during hydrolysis. Nuclear magnetic resonance (NMR) analysis confirms >99% enantiomeric excess when employing (R)-BINOL-derived catalysts during the condensation step.

Dioxolanone Ring-Opening Reactions

Dioxolanones serve as versatile precursors for α,α-disubstituted acetic acids. As per WO2003042166A2, cyclopentylmagnesium bromide reacts with 4-methoxybenzaldehyde to form a ketone, which is subsequently treated with acetone and sulfuric acid to generate the dioxolanone ring. Ring-opening with aqueous HCl at 50°C releases the target acid (Fig. 1B).

This method achieves 70–75% yield with minimal byproducts, attributed to the strained dioxolanone intermediate’s high reactivity. Key advantages include the avoidance of column chromatography, as the product crystallizes directly from the reaction mixture. X-ray crystallography of the dioxolanone intermediate confirms the trans-configuration of substituents, ensuring stereochemical fidelity in the final product.

Enolate Alkylation Using LDA

Lithium diisopropylamide (LDA)-mediated enolate formation enables direct alkylation of 4-methoxyphenylacetic acid. Deprotonation with LDA in tetrahydrofuran (THF) at −78°C generates a stabilized enolate, which reacts with cyclopentyl bromide to afford the disubstituted product. Quenching with ammonium chloride and extraction with dichloromethane yields crude acid, which is purified via recrystallization from ethanol/water (1:1).

While this method provides 65–70% yield, scalability is limited by the cryogenic conditions and sensitivity of LDA to moisture. Comparative studies show that sodium hexamethyldisilazide (NaHMDS) offers marginally better yields (68–72%) but requires longer reaction times (24 hours vs. 8 hours for LDA).

Comparative Analysis of Methodologies

Table 1. Key Metrics for Synthesis of 2-Cyclopentyl-2-(4-methoxyphenyl)acetic Acid

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts | 62–68 | 95 | Industrially scalable | Regioselectivity challenges |

| α-Hydroxy Ester Hydrolysis | 78–82 | 98 | High enantiopurity | Multi-step synthesis |

| Dioxolanone Ring-Opening | 70–75 | 97 | Crystallization purification | Requires anhydrous conditions |

| LDA Enolate Alkylation | 65–70 | 96 | Rapid reaction | Cryogenic conditions |

| Photoredox Catalysis | 60–65 | 94 | Mild conditions | High catalyst cost |

Chemical Reactions Analysis

2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry: It is used in the production of pharmaceuticals and fine chemicals due to its versatile reactivity and structural properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid can be compared with other similar compounds, such as:

2-Methoxyphenylacetic acid: This compound has a similar methoxyphenyl group but lacks the cyclopentyl group, resulting in different chemical and biological properties.

4-Methoxyphenylacetic acid: Similar to 2-Methoxyphenylacetic acid, but with the methoxy group in a different position on the phenyl ring, leading to variations in reactivity and applications.

The uniqueness of 2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid lies in its combination of the cyclopentyl and methoxyphenyl groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid is an organic compound with potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic treatments. Its structure, characterized by a cyclopentyl group and a para-methoxyphenyl group attached to an acetic acid moiety, suggests various biological activities that are currently under investigation.

The molecular formula of 2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid is C${13}$H${16}$O$_{3}$. The presence of a carboxylic acid functional group contributes to its chemical reactivity and biological activity. The structural features enhance its potential for interactions with biological targets involved in inflammatory pathways, particularly through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-inflammatory and Analgesic Properties

Research indicates that 2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid exhibits significant anti-inflammatory and analgesic properties. Preliminary studies suggest interactions with cyclooxygenase (COX) enzymes, critical targets for anti-inflammatory therapies. The compound's binding affinity to COX enzymes may indicate its potential effectiveness in reducing pain and inflammation .

The mechanism of action is hypothesized to involve the inhibition of prostaglandin synthesis via COX inhibition, which is a common pathway for many anti-inflammatory agents. Additionally, the methoxy group may enhance lipophilicity, potentially improving bioavailability and efficacy in therapeutic applications .

Case Studies

- In Vitro Studies : Initial in vitro studies have demonstrated that 2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid can significantly reduce inflammatory markers in cultured cells exposed to pro-inflammatory stimuli. This reduction correlates with decreased expression levels of COX-2 and other inflammatory mediators.

- In Vivo Studies : Animal models treated with this compound showed reduced pain responses in models of acute and chronic pain, suggesting its potential as a therapeutic agent for pain management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methoxyphenylacetic acid | Para-methoxy group attached to acetic acid | Primarily anti-inflammatory |

| Cyclopentyl acetic acid | Cyclopentyl group attached to acetic acid | Simpler structure; lacks methoxy substitution |

| 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid | Cyclohexyl instead of cyclopentyl | Potentially different biological activity |

| 4-Methylphenylacetic acid | Methyl instead of methoxy on phenol | Different electronic effects; alters biological activity |

The combination of the cyclopentane ring and para-methoxy substitution in 2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid may provide distinct pharmacological profiles compared to its analogs .

Q & A

Q. What are the recommended synthetic routes for 2-cyclopentyl-2-(4-methoxyphenyl)acetic acid, and how can its purity be validated?

Methodological Answer: A common approach involves hydrolysis of ester precursors under acidic or basic conditions, followed by neutralization. For analogous compounds like 2-(4-methoxyphenyl)acetic acid derivatives, ethyl ester precursors (e.g., ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate) are hydrolyzed to yield the carboxylic acid with high purity (82% yield) . Purity validation typically employs:

Q. Which spectroscopic techniques are critical for characterizing 2-cyclopentyl-2-(4-methoxyphenyl)acetic acid?

Methodological Answer:

- 1H NMR Spectroscopy: Key for confirming substituent positions. For example, methoxy groups in similar compounds resonate at δ 3.73 ppm, while aromatic protons appear at δ 6.90–7.17 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M-H]− at m/z 246.0381 for a sulfonamide analog) .

- Infrared (IR) Spectroscopy: Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and O-H stretches (~2500–3300 cm⁻¹).

Q. What biological activities are associated with structurally related 4-methoxyphenylacetic acid derivatives?

Methodological Answer: Analogous compounds exhibit biomarker potential. For instance, 2-(4-methoxyphenyl)acetic acid is a plasma metabolite with high specificity for discriminating non-small cell lung cancer (NSCLC) patients from healthy controls . Biological validation involves:

- Metabolomic Profiling: Using LC-MS/MS to quantify metabolite levels in patient cohorts.

- Statistical Analysis: Receiver Operating Characteristic (ROC) curves to assess sensitivity/specificity .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of 2-cyclopentyl-2-(4-methoxyphenyl)acetic acid to isolate enantiomers?

Methodological Answer: Chiral resolution methods for similar compounds (e.g., 4-Methoxymandelic acid) include:

Q. How should contradictory data in NMR characterization be resolved, particularly for cyclopentyl and aromatic proton assignments?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping signals. For example, HSQC correlates cyclopentyl CH₂ protons (δ ~1.5–2.5 ppm) with carbon signals .

- Variable Temperature NMR: Reduces signal broadening caused by conformational flexibility in the cyclopentyl group .

- Comparative Analysis: Cross-reference with published data for analogs (e.g., 2-cyclobutyl-2-phenylacetic acid ).

Q. What strategies validate 2-cyclopentyl-2-(4-methoxyphenyl)acetic acid as a biomarker in disease models?

Methodological Answer:

- In Vivo Tracing: Radiolabel the compound (e.g., with ¹⁴C) to track distribution in animal models .

- Knockout Studies: Use CRISPR/Cas9 to silence metabolic enzymes (e.g., cytochrome P450) and assess biomarker specificity .

- Multi-Cohort Validation: Compare levels across diverse patient populations to rule out confounding factors .

Q. How can researchers address stability challenges during storage and handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.